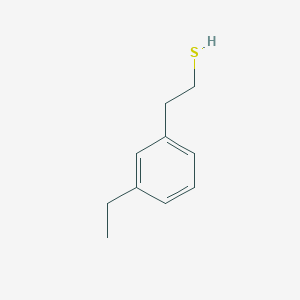

2-(3-Ethylphenyl)ethanethiol

説明

2-(3-Ethylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 3-ethylphenyl group. The hydrophobic nature of the ethylphenyl group likely reduces water solubility compared to more polar derivatives, aligning with trends observed in similar aryl-substituted thiols .

特性

IUPAC Name |

2-(3-ethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFMNSWZNCVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 2-(3-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method involves the nucleophilic substitution of 3-ethylphenyl halides with thiourea, followed by hydrolysis to produce the thiol.

Industrial Production Methods: In industrial settings, the production of 2-(3-Ethylphenyl)ethanethiol often involves the use of thiourea as a nucleophile. The reaction typically occurs under controlled conditions to ensure high yield and purity. The intermediate alkyl isothiourea salt is hydrolyzed with aqueous base to produce the thiol.

化学反応の分析

Types of Reactions: 2-(3-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, 2-(3-Ethylphenyl)ethanethiol can be oxidized by bromine or iodine to form the corresponding disulfide.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.

Common Reagents and Conditions:

Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Thiourea in the presence of a base.

Major Products:

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiols (R-SH).

Substitution: Thiol-substituted compounds.

科学的研究の応用

2-(3-Ethylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group can participate in various reactions, making it a versatile intermediate.

Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. 2-(3-Ethylphenyl)ethanethiol can be used to study these processes.

Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and detoxifying effects.

Industry: Thiols are used in the production of certain polymers and as odorants in natural gas to detect leaks.

作用機序

The mechanism of action of 2-(3-Ethylphenyl)ethanethiol involves its thiol group, which can undergo oxidation to form disulfides. This interconversion between thiols and disulfides is essential in various biological processes, including the stabilization of protein structures through disulfide bonds. The thiol group can also react with heavy metals, forming insoluble compounds and inactivating proteins containing cysteine residues.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Ethylphenyl)ethanethiol with structurally related ethanethiol derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Ethanethiol Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Acidity :

- The meta-ethyl group in 2-(3-Ethylphenyl)ethanethiol is electron-donating, which reduces the acidity of the thiol group compared to derivatives with electron-withdrawing substituents (e.g., 2-(2-chlorophenyl)ethanethiol). Chlorine’s electronegativity increases thiol acidity, enhancing reactivity in nucleophilic reactions .

- The pyridyl group in 2-(2-Pyridyl)ethanethiol introduces basicity, enabling coordination with metal ions or participation in pH-dependent reactions .

Solubility and Physicochemical Behavior :

- Hydrophilic substituents like methoxyethoxy () significantly enhance water solubility, whereas aryl groups (e.g., ethylphenyl, phenylthio) favor solubility in organic solvents. This distinction dictates their utility: hydrophilic derivatives are suited for aqueous-phase reactions, while hydrophobic ones excel in organic synthesis .

Biological Activity: WR-1065 () demonstrates unique biological functionality as a radioprotective agent due to its aminopropylamino group, which facilitates catalytic inhibition of topoisomerase II. In contrast, aryl-substituted thiols like 2-(3-Ethylphenyl)ethanethiol lack documented biological activity, suggesting their primary use in synthetic chemistry .

Applications :

- 2-(3-Ethylphenyl)ethanethiol is hypothesized to serve as a ligand or building block for hydrophobic materials, analogous to 2-(phenylthio)ethanethiol’s role in synthesizing thioethers .

- 2-(2-Chlorophenyl)ethanethiol may find use in pharmaceuticals, leveraging chlorine’s reactivity for functionalization .

生物活性

2-(3-Ethylphenyl)ethanethiol, a thiol compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

2-(3-Ethylphenyl)ethanethiol is characterized by its ethyl and thiol functional groups, which contribute to its reactivity and biological activity. The presence of the thiol group (-SH) allows for unique interactions with proteins and other biomolecules.

The biological activity of 2-(3-Ethylphenyl)ethanethiol can be attributed to several mechanisms:

- Nucleophilic Attack : The thiol group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules.

- Disulfide Bond Formation : It can form disulfide bonds with other thiols, influencing protein structure and function.

- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity

Research has indicated various biological activities associated with 2-(3-Ethylphenyl)ethanethiol:

- Antimicrobial Properties : Studies have demonstrated that thiols can exhibit antimicrobial effects against a range of pathogens. For instance, the compound has shown inhibitory activity against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro studies have revealed that 2-(3-Ethylphenyl)ethanethiol can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiols, including 2-(3-Ethylphenyl)ethanethiol. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes by the thiol group.

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of 2-(3-Ethylphenyl)ethanethiol were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to apoptosis in treated cells. This suggests its potential as a chemotherapeutic agent.

Study 3: Enzyme Interaction

Research focused on the interaction between 2-(3-Ethylphenyl)ethanethiol and key metabolic enzymes. The findings indicated that the compound could inhibit enzyme activity, leading to altered metabolic processes in cells. This inhibition may be beneficial for targeting specific pathways in disease treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。